molecular formula C14H19NO5 B1326428 (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217786-73-6

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B1326428
CAS No.: 1217786-73-6
M. Wt: 281.3 g/mol
InChI Key: KRHZKJYHTQGZGS-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety.

Mechanism of Action

Target of Action

It’s known that boc-protected amines, such as this compound, are widely used in synthetic organic chemistry . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .

Mode of Action

The Boc group in this compound serves as a protecting group for the amine functional group . It is stable towards most nucleophiles and bases . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The removal of the Boc group can be achieved under mildly acidic conditions .

Biochemical Pathways

Boc-protected amines are known to play a significant role in synthetic organic chemistry, including the synthesis of bioactive compounds . They are often used as intermediates in the synthesis of more complex molecules, which can then interact with various biochemical pathways.

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may have good stability in biological systems

Result of Action

The result of the action of this compound largely depends on the context in which it is used. As a Boc-protected amine, it is primarily used as an intermediate in the synthesis of more complex molecules . The resulting molecules can have a wide range of effects depending on their structure and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain reagents . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Coupling Reaction: The protected amine is then coupled with 2-methoxyphenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)ethanol.

    Substitution: Formation of ®-2-amino-2-(2-methoxyphenyl)acetic acid.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is used as an intermediate in the synthesis of various chiral compounds. Its chiral center makes it valuable for the production of enantiomerically pure substances.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and inflammatory pathways. Its structural features allow it to interact with specific biological targets.

Industry

In the industrial sector, ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the methoxy group, affecting its chemical reactivity and biological activity.

    2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: The methoxy group is positioned differently, altering its interaction with biological targets.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both Boc and methoxyphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZKJYHTQGZGS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647940
Record name (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217786-73-6
Record name (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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